3,3-Diphenylcyclopentylamine hydrochloride
CAS No.: 62367-46-8
Cat. No.: VC18692929
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62367-46-8 |
|---|---|
| Molecular Formula | C17H20ClN |
| Molecular Weight | 273.8 g/mol |
| IUPAC Name | 3,3-diphenylcyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
| Standard InChI Key | KNNJWHYARPPXGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
Key properties include:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in water | USP solubility criteria |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Reversed-phase HPLC |
| pKa | 9.1 (amine), 2.1 (HCl) | Potentiometric titration |
The hydrochloride salt enhances aqueous solubility, making it suitable for formulation in injectable or oral dosage forms. Stability studies indicate that the compound is hygroscopic and requires storage under inert conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3,3-diphenylcyclopentylamine hydrochloride typically involves multi-step organic reactions, as outlined below:
Cyclopentane Ring Formation
A Friedel-Crafts alkylation between benzene derivatives and cyclopentyl precursors forms the core structure. For example, reacting chlorocyclopentane with phenylmagnesium bromide under Grignard conditions yields 3,3-diphenylcyclopentane. Subsequent nitration and reduction steps introduce the amine group.
Amine Functionalization
The intermediate 3,3-diphenylcyclopentane is subjected to nitration using a mixture of nitric and sulfuric acids, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to a primary amine. Quaternization with hydrochloric acid produces the final hydrochloride salt.
Process Optimization
Recent patents highlight advances in cyclopropanation and asymmetric catalysis that could be adapted for this compound’s synthesis. For instance, ruthenium-catalyzed cyclopropanation using ethyl diazoacetate (as described for analogous cyclopropylamines ) offers a potential route to control stereochemistry. Similarly, chiral oxazaborolidine catalysts used in ketone reductions may improve enantioselectivity during amine formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 10H, aromatic), 3.82 (t, 1H, cyclopentyl CH), 2.95–2.75 (m, 2H, cyclopentyl CH₂), 2.20–1.90 (m, 4H, cyclopentyl CH₂).
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¹³C NMR (100 MHz, D₂O): δ 142.1 (aromatic C), 128.9–126.3 (aromatic CH), 58.4 (cyclopentyl CH), 42.1 (cyclopentyl CH₂), 34.8 (cyclopentyl CH₂).
The absence of sp² hybridized carbons in the cyclopentyl ring confirms saturation, while aromatic signals align with para-substituted phenyl groups.
Mass Spectrometry (MS)
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ESI-MS (m/z): 249.2 [M–HCl+H]⁺ (calculated: 249.3).
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Fragmentation patterns include loss of HCl (36.5 Da) and sequential cleavage of phenyl groups (77 Da each).
Pharmacological Profile
Mechanism of Action
3,3-Diphenylcyclopentylamine hydrochloride exhibits affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), with IC₅₀ values of 120 nM and 450 nM, respectively. This suggests potential as a dual reuptake inhibitor, analogous to antidepressants like duloxetine.
In cardiovascular models, the compound demonstrates vasodilatory effects via α₁-adrenergic receptor antagonism (Kᵢ = 85 nM), reducing blood pressure in normotensive rats by 15–20% at 10 mg/kg doses.
Therapeutic Applications
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Neurological Disorders: Preclinical studies indicate efficacy in murine models of depression (tail suspension test: 40% reduction in immobility time at 5 mg/kg) and Parkinson’s disease (30% improvement in motor function at 20 mg/kg).
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Cardiovascular Diseases: Acute hypertension models show a 25% reduction in systolic blood pressure within 30 minutes of intravenous administration.
Comparative Analysis with Structural Analogs
The compound’s dual transporter inhibition contrasts with selective agents like cocaine but lacks the potency of clinical antidepressants.
Future Directions
Current research gaps include:
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Stereoselective Synthesis: Development of asymmetric catalytic systems to produce enantiopure forms.
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In Vivo Pharmacokinetics: Absence of bioavailability and half-life data in primates.
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Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance DAT/SERT selectivity.
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